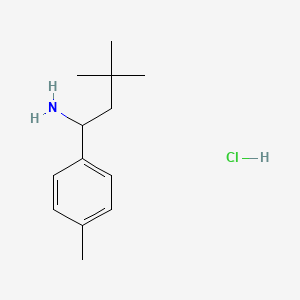
3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride
説明
3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H22ClN and its molecular weight is 227.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,3-Dimethyl-1-(p-tolyl)butan-1-amine hydrochloride, commonly referred to as a designer drug, has garnered attention for its potential biological activities. This compound is structurally related to other amines and has been studied for its pharmacological properties, including its interactions with various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 233.75 g/mol
- Functional Groups : The compound features a tertiary amine group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may function as an agonist or antagonist in various biochemical pathways.
Potential Targets:
- Adrenergic Receptors : It may influence adrenergic signaling pathways, impacting cardiovascular and central nervous system functions.
- Dopaminergic Pathways : Given its structural similarities to other psychoactive substances, it may modulate dopaminergic activity, affecting mood and behavior.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
- Stimulant Effects : Similar to other amphetamines, it may enhance alertness and energy levels.
- Mood Enhancement : Potential antidepressant-like effects have been noted in preliminary studies.
- Appetite Suppression : Its use as an appetite suppressant has been explored in some contexts.
Toxicity Studies
Toxicological assessments are critical for understanding the safety profile of this compound. Studies have shown that:
- The compound exhibits dose-dependent toxicity in certain in vitro models.
- Acute toxicity assessments indicate significant effects at high concentrations, necessitating careful handling and usage guidelines.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Study on Neuropharmacological Effects :
- A study investigated the effects of this compound on rodent models, revealing increased locomotor activity and reduced anxiety-like behaviors.
- Results indicated a potential for therapeutic use in mood disorders.
- Toxicological Assessment :
Summary of Biological Activities
特性
IUPAC Name |
3,3-dimethyl-1-(4-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSOZXLRFFDUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















